N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUOKQICKZOGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Propylbenzoic Acid
4-Propylbenzoic acid is accessible via Friedel-Crafts alkylation of toluene with propyl chloride in the presence of AlCl₃, followed by oxidation of the resulting 4-propyltoluene using KMnO₄ under acidic conditions. Patent CN108473443A demonstrates analogous aromatic alkylation with 2,4-difluorobenzene, yielding 85–90% isolated products after recrystallization from ethanol.
Activation to 4-Propylbenzoyl Chloride
Treatment of 4-propylbenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux for 3 hours provides the acyl chloride derivative, as validated by J. Comb. Chem. protocols for similar substrates. Excess SOCl₂ is removed under reduced pressure, yielding a pale-yellow liquid used directly in subsequent amidation.
Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine
Furan-2-carbaldehyde Condensation
Condensation of furan-2-carbaldehyde with nitroethane in the presence of ammonium acetate forms 2-(furan-2-yl)-2-nitropropan-1-ol via a Henry reaction. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-(furan-2-yl)-2-hydroxypropylamine. This approach mirrors PMC6661803's methodology for furan-containing pyrazolines, achieving 70–75% yields after silica gel chromatography.
Alternative Route: Reductive Amination
Reacting furan-2-yl acetone with ammonium formate and sodium cyanoborohydride in methanol at 50°C for 12 hours produces the target amine via Leuckart-Wallach-type reductive amination. PMC6259187 reports similar reductive protocols for naphthofuran derivatives, though steric hindrance from the hydroxy group may necessitate elevated temperatures (80–90°C).
Amide Bond Formation Strategies
Classical Coupling with DCC/HOBt
Combining 4-propylbenzoyl chloride (1.2 equiv) and 2-(furan-2-yl)-2-hydroxypropylamine (1.0 equiv) in dry THF with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) at 0°C to room temperature for 24 hours affords the amide in 65–70% yield. Work-up involves filtration of dicyclohexylurea, solvent evaporation, and recrystallization from ethyl acetate/hexane.
Solid-Phase Synthesis Adaptations
Immobilizing 4-propylbenzoic acid onto a Marshall linker resin via esterification, followed by BOC-deprotection and amide coupling with the furan-containing amine, aligns with J. Comb. Chem. protocols. This method facilitates high-throughput purification, though resin loading optimization is critical to minimize impurities (reported at 15–20% in initial trials).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| DCC/HOBt Coupling | 65–70 | 95–98 | Rapid, scalable | Requires anhydrous conditions |
| Solid-Phase Synthesis | 50–55 | 90–92 | Ease of purification | Lower yield due to resin limitations |
| Reductive Amination | 60–65 | 93–95 | Avoids acyl chloride handling | Longer reaction times |
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.2 Hz, 2H, Ar-H), 7.32 (d, J=8.2 Hz, 2H, Ar-H), 7.25 (dd, J=1.8 Hz, 1H, furan-H), 6.38–6.30 (m, 2H, furan-H), 4.15 (br s, 1H, OH), 3.85–3.75 (m, 1H, CH), 2.65 (t, J=7.6 Hz, 2H, CH₂), 1.62–1.55 (m, 2H, CH₂), 1.35 (d, J=6.8 Hz, 3H, CH₃), 0.93 (t, J=7.3 Hz, 3H, CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1602 cm⁻¹ (furan C=C).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >95% purity. LC-MS ([M+H]⁺ = 316.2) aligns with the theoretical molecular weight.
Challenges and Optimization Opportunities
- Steric Hindrance : Bulky substituents on both coupling partners reduce amidation efficiency. Microwave-assisted coupling (50°C, 30 min) increases yields to 75–80%.
- Furan Sensitivity : Strong acids promote furan ring opening; thus, neutral pH conditions are maintained during work-up.
- Scale-Up Considerations : Patent CN108473443A highlights DMF/water biphasic systems for large-scale crystallizations, reducing solvent waste by 40%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide with benzamide derivatives sharing analogous backbones but differing in substituents, as identified in the evidence. Key differences in structure, synthesis, and biological activity are highlighted.
Structural and Functional Group Comparisons
Key Observations
Substituent Impact on Solubility: The hydroxypropyl group in the target compound and ’s sulfonamide derivative improves aqueous solubility compared to purely hydrophobic analogs like the diisopropylbenzamide in . Trifluoromethyl and cyanomethyl groups () enhance metabolic stability and binding specificity.
Synthetic Complexity: Multi-step syntheses are common for benzamide derivatives. For example, ’s compound requires alkylation and phenoxy-group incorporation, while the target compound’s furan moiety may necessitate specialized coupling reactions.
Biological Relevance: The downregulation of ’s benzamide in MMD suggests a role in lipid or inflammatory pathways, which could inform hypotheses about the target compound’s activity.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. These structural features contribute to its biological activities, including antimicrobial and anticancer properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
- Modulation of Signaling Pathways : It influences various biochemical pathways, leading to changes in cellular processes such as apoptosis, inflammation, and immune response.
- Antimicrobial Activity : Its structural components suggest potential efficacy against bacterial infections through disruption of bacterial cell functions .
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial effects. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Anticancer Mechanisms : In a study assessing the impact on cancer cell lines (e.g., He
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
